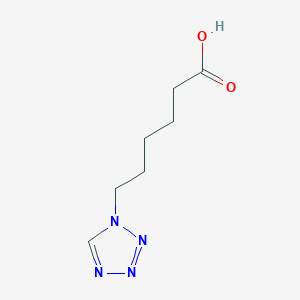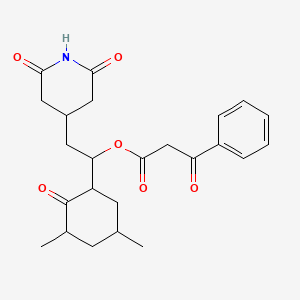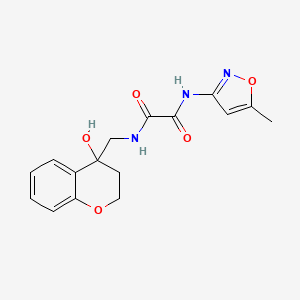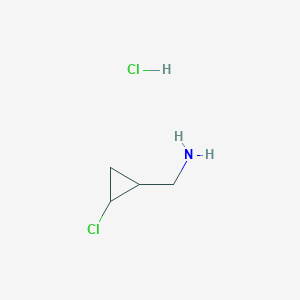
(2-Benzylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Benzylcyclopropyl)methanol” is a chemical compound with the molecular formula C11H14O and a molecular weight of 162.23 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “(2-Benzylcyclopropyl)methanol” is1S/C11H14O/c12-8-11-7-10 (11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Benzylcyclopropyl)methanol” are not fully detailed in the available resources. It is known to be a liquid , but other properties such as boiling point, density, and refractive index are not specified .Scientific Research Applications
Catalysis in Hydrogen Transfer Reactions
(2-Benzylcyclopropyl)methanol has potential applications in catalysis, particularly in reversible hydrogen transfer between alcohols and carbonyl compounds. Yamakawa, Ito, and Noyori (2000) studied a ternary system including [RuCl2(η6-benzene)]2, N-tosylethylenediamine, and KOH, revealing the operation of a novel metal−ligand bifunctional catalysis in these reactions (Yamakawa, Ito, & Noyori, 2000).
Synthesis of Non-proteinogenic Anti-feedants
Rammeloo and Stevens (2002) demonstrated the synthesis of 2,4-methanoproline, a non-proteinogenic anti-feedant, from compounds including allyl benzyl ether, which is structurally similar to (2-Benzylcyclopropyl)methanol (Rammeloo & Stevens, 2002).
N-Methylation and Transfer Hydrogenation Using Methanol
Sarki et al. (2021) explored the use of methanol, a compound structurally related to (2-Benzylcyclopropyl)methanol, in N-methylation of amines and transfer hydrogenation of nitroarenes. They utilized RuCl3.xH2O as a catalyst, demonstrating its versatility in chemical synthesis (Sarki et al., 2021).
Electrophoretic Separation and Complex Formation
Okada (1995) conducted research using methanol as a separation medium in capillary electrophoresis, demonstrating its efficacy in evaluating and detecting weak interactions, such as complex formation with various cations (Okada, 1995).
Impact on Lipid Dynamics
Nguyen et al. (2019) studied methanol's impact on lipid dynamics, revealing its significant influence on 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics. These findings have implications for the use of methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).
Hydrogen Transfer Agent for Carbonyl Reduction
Pasini et al. (2014) described the use of methanol as a hydrogen transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones. This method offers a clean and efficient way to produce alcohols from carbonyl compounds (Pasini et al., 2014).
Hydroxylation/Halocyclization of Cyclopropyl Methanols
Mothe et al. (2011) developed a method for preparing 3-halohydrofurans by hydroxylation/halocyclization of cyclopropyl methanols. Their approach features rapid and mild reaction conditions and can handle various functional groups (Mothe et al., 2011).
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, forming a complex that catalyzes the Huisgen 1,3-dipolar cycloaddition effectively. This ligand is synthesized via a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (Ozcubukcu et al., 2009).
Electrocatalysis in Alcohol Dehydrogenation
Chai et al. (2016) reported that Ni-modified CdS nanoparticles can split alcohols into hydrogen and corresponding carbonyl compounds under visible light. This has potential applications in hydrogen production and the chemical industry (Chai et al., 2016).
Future Directions
While specific future directions for “(2-Benzylcyclopropyl)methanol” are not available, there is ongoing research into the production of methanol from various sources, including CO2 reduction . These studies could potentially influence future research directions for related compounds like “(2-Benzylcyclopropyl)methanol”.
properties
IUPAC Name |
(2-benzylcyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIKQLZJBQULIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylcyclopropyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2676643.png)



![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)

![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2676655.png)



![3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2676662.png)
